Physicochemical Profiling of 5-Chloro-2-nitro-1H-imidazole: A Technical Guide
Physicochemical Profiling of 5-Chloro-2-nitro-1H-imidazole: A Technical Guide
The following technical guide details the physicochemical characteristics of 5-Chloro-2-nitro-1H-imidazole , a specialized heterocyclic intermediate.
This guide is structured to address the needs of medicinal chemists and formulation scientists, focusing on the compound's behavior in solution, its solid-state properties, and its reactivity profile.
Executive Summary
5-Chloro-2-nitro-1H-imidazole (CAS 1823997-84-7) is a rare but chemically significant derivative of the 2-nitroimidazole class (Azomycin family).[1] Unlike its widely used isomer 5-chloro-1-methyl-4-nitroimidazole (a precursor to Azathioprine), this compound retains a free N-H proton, conferring unique acid-base properties and tautomeric versatility.
Its core significance lies in two areas:
-
Hypoxia Selectivity: The 2-nitroimidazole scaffold has a higher single-electron reduction potential (
) than 4- or 5-nitroimidazoles, making it a premium pharmacophore for hypoxia-activated prodrugs (HAPs) and radiosensitizers.[1] -
Synthetic Utility: The chlorine atom at the 5-position is activated by the adjacent nitro group and imine nitrogen, serving as an excellent leaving group for Nucleophilic Aromatic Substitution (
), allowing rapid library generation.[1]
Chemical Identity & Structural Dynamics
Nomenclature and Identifiers
| Parameter | Detail |
| IUPAC Name | 5-Chloro-2-nitro-1H-imidazole |
| Common Synonyms | 4-Chloro-2-nitroimidazole (Tautomer); 2-Nitro-4(5)-chloroimidazole |
| CAS Number | 1823997-84-7 |
| Molecular Formula | |
| Molecular Weight | 147.52 g/mol |
| SMILES | C1=C(NC(=N1)[O-])Cl |
The Tautomerism Factor
A critical characteristic of 5-Chloro-2-nitro-1H-imidazole is its annular prototropic tautomerism.[1] In solution, the proton on the ring nitrogen oscillates between N1 and N3. Because the nitro group is at position 2 (between the nitrogens), the 4-chloro and 5-chloro positions are chemically equivalent in the time-averaged structure unless the nitrogen is substituted (e.g., methylated).
Implication for Analysis: In
Figure 1: The dynamic equilibrium between the 5-chloro and 4-chloro tautomers driven by proton migration.
Physicochemical Characteristics
The following data synthesizes experimental values from the 2-nitroimidazole class and calculated predictions based on Hammett substituent constants (
Acid-Base Profile (pKa)
The 2-nitro group is strongly electron-withdrawing, significantly increasing the acidity of the N-H proton compared to imidazole (pKa ~14.5). The addition of a chlorine atom further stabilizes the conjugate base via inductive effects.[1]
| Property | Value (Approx.) | Mechanistic Insight |
| pKa (Acidic) | 6.5 – 7.2 | The 2-nitro group ( |
| pKa (Basic) | < -2.0 | Protonation of the imidazole nitrogen is extremely difficult due to the strong electron-withdrawing nature of the nitro group.[1] |
Practical Implication: At physiological pH (7.4), this compound will exist as a mixture of neutral and anionic (deprotonated) species.[1] This impacts membrane permeability; the neutral form permeates, while the anion does not.
Solubility Profile
| Solvent | Solubility | Notes |
| Water (pH 2-5) | Low (< 1 mg/mL) | Exists in neutral, lipophilic form.[1] |
| Water (pH > 8) | High (> 10 mg/mL) | Forms a water-soluble salt (deprotonation of NH).[1] |
| DMSO / DMF | High (> 50 mg/mL) | Preferred solvents for stock solutions.[1] |
| Ethanol | Moderate | Temperature dependent.[1] |
Lipophilicity (LogP)[1]
-
Predicted LogP: ~0.65[1]
-
Context: More lipophilic than 2-nitroimidazole (LogP ~ -0.[1]08) due to the chlorine atom.[1] This suggests moderate passive permeability across biological membranes in its neutral state.[1]
Thermal Stability
-
Melting Point: > 180°C (Decomposition) .
-
Warning: Nitroimidazoles are potentially energetic.[1] Differential Scanning Calorimetry (DSC) typically shows a sharp exotherm upon melting, indicating decomposition. Do not heat open vessels above 200°C.
Spectral Characterization
UV-Vis Spectroscopy[7]
- : 325 – 335 nm (in Methanol).[1]
-
Chromophore: The conjugated nitro-imidazole system.[1][2] The band undergoes a bathochromic (red) shift in alkaline media due to the formation of the imidazole anion.[1]
Infrared (FT-IR)[1]
-
Asymmetric Stretch: 1530 – 1550
(Strong).[1] -
Symmetric Stretch: 1340 – 1360
(Strong).[1] -
C-Cl Stretch: 700 – 800
.[1] -
N-H Stretch: Broad band 3100 – 2800
(often obscured by H-bonding).[1]
Nuclear Magnetic Resonance ( NMR)
-
Solvent: DMSO-
is required to observe the N-H proton.[1] -
Signal: A singlet at
7.5 – 7.8 ppm (C4-H).[1] -
N-H Signal: Broad singlet > 13.0 ppm (exchangeable with
).[1]
Reactivity & Synthesis Workflow
The 5-chloro position is highly activated for Nucleophilic Aromatic Substitution (
Figure 2: Primary reactivity pathways.[1] Pathway A is the standard route for drug development.[1] Pathway B often leads to unstable amino-imidazoles which rapidly degrade.
Experimental Protocols
Protocol 6.1: Determination of pKa (Potentiometric)
Validated for nitroimidazole derivatives.
-
Preparation: Dissolve 2.0 mg of 5-Chloro-2-nitro-1H-imidazole in 10 mL of degassed water. If insoluble, use a co-solvent system (Water:Methanol 80:20) and apply the Yasuda-Shedlovsky extrapolation.[1]
-
Titrant: 0.01 M NaOH (standardized).
-
Procedure:
-
Calculation: Use the Henderson-Hasselbalch equation. The half-equivalence point pH corresponds to the pKa (corrected for co-solvent if used).[1]
Protocol 6.2: HPLC Purity & Stability Assay
Standard method for impurity profiling.[1]
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.[1]
-
Mobile Phase B: Acetonitrile.[1]
-
Gradient: 5% B to 95% B over 10 minutes.
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV at 325 nm (specific for nitroimidazole) and 254 nm.[1]
-
Retention Time: Expect elution earlier than non-polar impurities due to the polar nitro group, but later than 2-nitroimidazole due to the chloro-substituent.[1]
References
-
PubChem. (2023).[1][3][4] Compound Summary: 2-Nitroimidazole (Azomycin).[1] National Library of Medicine.[1] Retrieved from [Link]
Sources
- 1. 5-Chloro-1-methyl-4-nitroimidazole British Pharmacopoeia (BP) Reference Standard 4897-25-0 [sigmaaldrich.com]
- 2. mdpi.com [mdpi.com]
- 3. 5-Chloro-1-methyl-4-nitroimidazole | C4H4ClN3O2 | CID 21010 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 5-Chloro-2-nitroaniline | C6H5ClN2O2 | CID 74218 - PubChem [pubchem.ncbi.nlm.nih.gov]
